

Unveiling the Hazard Profile of Methyl 4-hydroxybut-2-ynoate: A Technical Guide

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Compound of Interest

Compound Name: Methyl 4-hydroxybut-2-ynoate

Cat. No.: B1296378

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes available data on **Methyl 4-hydroxybut-2-ynoate**. Notably, specific quantitative toxicological studies, such as LD50 or LC50 values, for this compound are not readily available in the public domain. The information presented herein is a combination of established hazard classifications and general knowledge of related chemical classes. All handling and experimental procedures should be conducted with utmost caution and under the supervision of qualified personnel.

Executive Summary

Methyl 4-hydroxybut-2-ynoate is a reactive acetylenic compound with multiple documented hazards. This guide provides a comprehensive overview of its potential risks, handling precautions, and recommended experimental protocols for its assessment. The compound is classified as a combustible liquid, a skin irritant, a serious eye irritant, and may cause respiratory irritation.[1] Furthermore, its nature as an acetylenic compound suggests a potential for explosive instability under certain conditions, and it is described as a potent vesicant, capable of causing painful burns upon skin contact.[2] This guide is intended to equip researchers with the necessary information to handle this compound safely and to design further toxicological evaluations.

Chemical and Physical Properties

Property	Value	Source
Molecular Formula	C5H6O3	[1]
Molecular Weight	114.10 g/mol	[1]
CAS Number	31555-05-2	[1]
Appearance	Solid, semi-solid, or liquid	Sigma-Aldrich
Storage Temperature	2-8°C, sealed in dry conditions	Sigma-Aldrich

Hazard Identification and Classification

Methyl 4-hydroxybut-2-ynoate is classified under the Globally Harmonized System (GHS) with the following hazard statements:

Hazard Class	GHS Code	Description
Flammable Liquids	H227	Combustible liquid[1]
Skin Corrosion/Irritation	H315	Causes skin irritation[1]
Serious Eye Damage/Eye Irritation	H319	Causes serious eye irritation[1]
Specific Target Organ Toxicity (Single Exposure)	H335	May cause respiratory irritation[1]

Signal Word: Warning

Pictograms:

- Flame
- Exclamation Mark

Toxicological Profile

While specific quantitative toxicological data such as LD50 and LC50 values for **Methyl 4-hydroxybut-2-ynoate** are not available, the existing classifications and qualitative descriptions indicate a significant potential for localized toxic effects upon contact.

Acute Toxicity

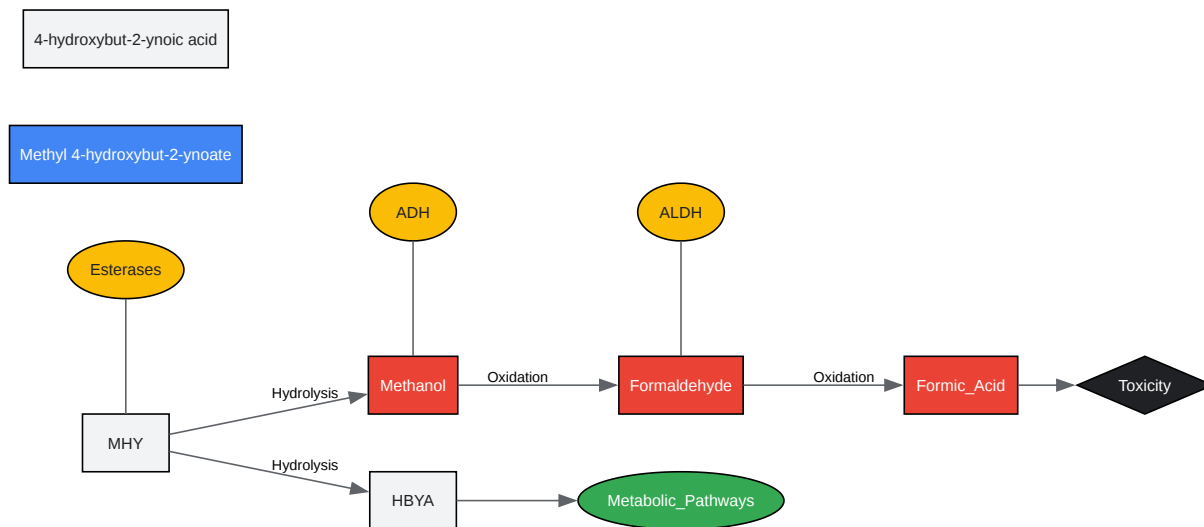
- Dermal: The compound is a potent vesicant, causing painful burns on contact with the skin. [2] It is classified as a skin irritant. [1] Symptoms of exposure can include skin sensitivity reactions, contact dermatitis, urticaria, and angioedema. [3]
- Ocular: It is classified as causing serious eye irritation. [1]
- Inhalation: May cause respiratory irritation. [1]

Reactivity and Stability

- General Reactivity: As an acetylenic compound, **Methyl 4-hydroxybut-2-ynoate** is potentially explosive. [2] Reactions should be carried out with appropriate safety measures, such as behind a safety shield. [2]
- Thermal Decomposition: The thermal decomposition of esters can lead to the formation of carboxylic acids and other smaller molecules. While specific data for this compound is unavailable, heating may lead to the release of irritant or toxic fumes.
- Incompatibilities: Information on specific incompatibilities is not detailed in the available literature. However, contact with strong oxidizing agents, strong acids, and strong bases should be avoided.

Hypothetical Metabolic Pathway

There are no specific studies on the metabolism of **Methyl 4-hydroxybut-2-ynoate**. However, a plausible metabolic pathway would involve the hydrolysis of the ester bond by esterases, which are ubiquitous in the body. This would yield methanol and 4-hydroxybut-2-ynoic acid. The subsequent metabolism of 4-hydroxybut-2-ynoic acid is unknown but may proceed through pathways involved in fatty acid metabolism. The metabolism of methanol to formaldehyde and formic acid is a known toxic pathway.





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References

- 1. Butyrate Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Butanoate Metabolism Analysis Service - Creative Proteomics [metabolomics.creative-proteomics.com]
- 3. oecd.org [oecd.org]
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